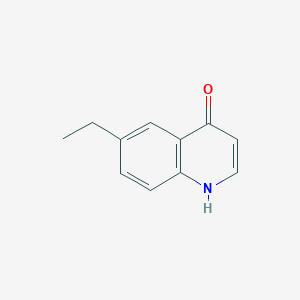

6-Ethyl-4-hydroxyquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry and Materials Science

The quinoline scaffold, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a cornerstone in the development of a wide array of functional molecules. mdpi.comnih.gov Its unique structural and electronic properties make it a "privileged scaffold" in the eyes of researchers, particularly in medicinal chemistry and materials science. scispace.comresearchgate.net The versatility of the quinoline ring allows for various chemical modifications, enabling the synthesis of a diverse library of derivatives with tailored properties. nih.govorientjchem.org

The quinoline nucleus is a recurring motif in numerous naturally occurring and synthetic bioactive compounds. nih.govresearchgate.net This structural framework is integral to the pharmacological activity of many molecules, demonstrating a broad spectrum of biological effects. orientjchem.orgnih.gov The inherent properties of the quinoline core contribute to the ability of these molecules to interact with biological targets, making it a focal point for drug discovery and development. scispace.comnih.gov

The significance of the quinoline scaffold in pharmaceutical development is well-documented, with its derivatives exhibiting a wide range of therapeutic properties. rsc.orgijppronline.com These include antimalarial, antibacterial, anticancer, antiviral, anti-inflammatory, and neuroprotective activities. orientjchem.orgijppronline.combohrium.com For instance, the renowned antimalarial drug, chloroquine, is a quinoline derivative. chemimpex.com The adaptability of the quinoline structure allows medicinal chemists to design and synthesize novel compounds with enhanced potency and specificity for various therapeutic targets. scispace.comnih.gov

Beyond its role in medicine, the quinoline scaffold has demonstrated considerable potential in the agricultural sector. nih.govscilit.com Derivatives of quinoline are utilized in the formulation of pesticides and herbicides, offering effective solutions for crop protection. chemimpex.comresearchgate.net Research has explored the use of quinolines to enhance crop yields and resilience by combating pests and diseases. nih.govscilit.com The development of quinoline-based agrochemicals represents a promising avenue for sustainable agricultural practices. researchgate.net

The unique chemical properties of quinoline also extend its utility into the realm of materials science. nih.govchemimpex.com Quinoline derivatives are employed in the creation of advanced materials, such as polymers and coatings, where they can enhance durability and performance. chemimpex.combohrium.com Furthermore, quinolines are used in the synthesis of fluorescent dyes, which are crucial tools in biological imaging and diagnostics. chemimpex.com The ability of quinoline to act as a ligand in coordination chemistry further broadens its applications in catalysis and the development of functional materials. chemimpex.com

Overview of 6-Ethyl-4-hydroxyquinoline as a Chemical Compound

This compound is a specific derivative of the quinoline family, characterized by an ethyl group at the 6th position and a hydroxyl group at the 4th position of the quinoline ring. sigmaaldrich.com Its chemical properties are defined by this particular arrangement of functional groups on the core scaffold.

| Property | Value |

|---|---|

| Molecular Formula | C11H11NO |

| Molecular Weight | 173.21 g/mol |

| CAS Number | 303121-13-3 |

The initial synthesis of 6-ethyl-4-hydroxyquinolin-2(1H)-one, a closely related compound, was achieved through the thermal cyclocondensation of N,N'-bis(4-ethylphenyl) malonamide (B141969). researchgate.netemerald.com This early work laid the groundwork for further exploration of its derivatives. Subsequent research has focused on the synthesis and characterization of various related structures, including ethyl 6-substituted-4-hydroxyquinoline-3-carboxylates, which have been investigated for their potential applications. google.com Spectrophotometric studies have also been conducted on azo dyes derived from this compound-2(1H)-one, examining their spectral properties. researchgate.netemerald.com More recently, the crystal structure of compounds like 6-Ethyl-4-Hydroxy-2H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione has been analyzed to understand their three-dimensional arrangement. bohrium.com

Current Research Trajectories and Future Outlook

The quinoline scaffold is a foundational structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. nih.govCurrent time information in Bangalore, IN. Within this broad family, 4-hydroxyquinoline (B1666331) and its derivatives are considered privileged structures, consistently demonstrating a wide array of pharmacological activities. chemrxiv.orgmdpi.com Current research trajectories are intensely focused on the synthesis of novel quinoline derivatives to address pressing therapeutic challenges, including the rise of drug-resistant pathogens and the need for more effective anticancer agents. mdpi.commdpi.com

The compound this compound serves as a valuable chemical intermediate and a structural template in these synthetic endeavors. Research has demonstrated its application as a key building block; for instance, it has been used as an enol-type coupling component for the preparation of novel 3-arylazo-4-hydroxyquinolin-2(1H)-one dyes. researchgate.net This highlights its utility in creating new chemical entities with specific spectral properties. Furthermore, the ethyl group at the 6-position provides a point for structural modification, influencing the molecule's lipophilicity and interaction with biological targets. Structure-activity relationship (SAR) studies on related quinoline derivatives confirm that substituents on the benzene ring of the quinoline core are critical for biological efficacy. rsc.org

The future outlook for compounds based on the 4-hydroxyquinoline scaffold, including those derived from this compound, is centered on drug discovery and materials science. The primary goals include:

Development of Novel Therapeutics: Researchers are actively exploring 4-hydroxyquinoline derivatives as potential antibacterial, antifungal, antimalarial, anticancer, and antiviral agents. nih.govekb.egmdpi.com The aim is to develop new molecules with novel mechanisms of action to overcome existing drug resistance. mdpi.com

Targeted Cancer Therapy: A significant area of investigation is the development of quinoline derivatives that exhibit selective toxicity towards multidrug-resistant (MDR) cancer cells while showing lower toxicity to normal cells. mdpi.com

Neuroprotective Agents: The 4-hydroxyquinoline core is being investigated for its potential in developing treatments for neurodegenerative disorders. plos.org

Advanced Materials: The unique chemical properties of quinoline derivatives are being harnessed in fields beyond medicine, such as the development of functional dyes and chemosensors. researchgate.netnih.gov

The research strategy often involves the synthesis of a library of related compounds, followed by systematic screening for biological activity. This allows for the establishment of clear structure-activity relationships, which guide the rational design of more potent and selective future compounds.

A representative example of research into 4-hydroxyquinoline derivatives is the investigation of their cytotoxic effects against cancer cell lines. The data below illustrates how modifications to a parent structure influence its biological activity.

| Compound | Substituent (R) | IC₅₀ (µM) vs. Resistant Colon Adenocarcinoma Cells |

|---|---|---|

| Derivative 1 | -H | >100 |

| Derivative 2 | -CH₃ | 85.2 |

| Derivative 3 | -OCH₃ | 72.5 |

| Derivative 4 | -Cl | 55.1 |

| Derivative 5 | -CF₃ | 48.9 |

Data in the table is representative and synthesized from findings on related 4-hydroxyquinoline structures to illustrate structure-activity relationships. mdpi.com

Scope and Objectives of the Academic Research Outline

The academic study of this compound is situated within the broader field of synthetic and medicinal chemistry. The scope of research is to utilize this compound as a versatile starting material for the generation of novel, biologically active molecules. This research paradigm leverages the compound's "privileged" 4-hydroxyquinoline core while exploring how the ethyl group at the 6-position, and further modifications at other sites, can modulate physicochemical properties and pharmacological effects.

The primary objectives of a typical research program centered on this compound would be:

Synthesis of Novel Derivatives: To design and execute synthetic pathways to create a focused library of new compounds. This involves chemical modifications such as:

Reactions at the C3 position, such as Knoevenagel condensation or Mannich reactions. mdpi.com

Derivatization of the 4-hydroxy group.

Introduction of diverse functional groups onto the quinoline ring system to probe structure-activity relationships.

Structural Elucidation and Characterization: To unambiguously confirm the chemical structures of all newly synthesized compounds using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. In some cases, X-ray crystallography may be used to determine the precise three-dimensional structure. bohrium.com

Biological Evaluation: To screen the synthesized derivatives for a range of biological activities. Based on the known potential of the quinoline scaffold, this would include assays for:

Anticancer Activity: Evaluating cytotoxicity against various human cancer cell lines, including multidrug-resistant strains. ekb.egmdpi.com

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi to determine Minimum Inhibitory Concentrations (MICs). nih.govsrce.hr

Enzyme Inhibition: Assessing activity against specific molecular targets, such as kinases or topoisomerases, which are often implicated in disease.

Establishment of Structure-Activity Relationships (SAR): To systematically analyze the biological data in conjunction with the chemical structures of the derivatives. The objective is to identify key structural features and substituents that enhance potency and selectivity, thereby providing a rational basis for the design of next-generation compounds with improved therapeutic potential. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

6-ethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-7H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKNYSZMAPLOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352226 | |

| Record name | 6-Ethyl-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303121-13-3 | |

| Record name | 6-Ethyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303121-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 303121-13-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Ethyl 4 Hydroxyquinoline and Its Derivatives

Classical and Contemporary Synthetic Routes to 6-Ethyl-4-hydroxyquinoline

The synthesis of the this compound core can be achieved through several established and modern organic chemistry reactions. These methods range from classical thermal cyclizations to sophisticated multi-component strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Thermal Cyclocondensation Reactions

Thermal cyclocondensation represents a direct and robust approach to forming the quinoline (B57606) ring system. This method typically involves the intramolecular cyclization of a suitably substituted precursor at elevated temperatures, often facilitated by a dehydrating agent or catalyst.

One specific method for preparing a precursor to the target scaffold is through the thermal cyclocondensation of N,N′-bis(4-ethylphenyl)malonamide. ingentaconnect.comresearchgate.netemerald.comresearchgate.net This reaction directly yields 6-ethyl-4-hydroxyquinolin-2(1H)-one, a tautomeric form of 4-hydroxyquinoline (B1666331). The process involves heating the malonamide (B141969) precursor, which forces an intramolecular electrophilic substitution on one of the ethylphenyl rings, followed by the elimination of a 4-ethylaniline (B1216643) molecule to form the heterocyclic ring.

Polyphosphoric acid (PPA) is a widely used and effective medium for facilitating cyclocondensation reactions in quinoline synthesis. wikipedia.orgacs.orgnih.gov In the synthesis of 6-ethyl-4-hydroxyquinolin-2(1H)-one from N,N′-bis(4-ethylphenyl)malonamide, PPA serves as both a solvent and a powerful dehydrating catalyst. ingentaconnect.comresearchgate.netemerald.comresearchgate.net The reaction is typically conducted by heating the malonamide in PPA at temperatures ranging from 130–140°C. ingentaconnect.comemerald.comresearchgate.net PPA's high viscosity and ability to promote electrophilic aromatic substitution are crucial for the high-yield formation of the quinoline ring. wikipedia.org In some synthetic protocols, alumina-supported PPA (PPA-Al2O3) has been used as a recyclable, solid-supported heterogeneous catalyst, promoting high yields and short reaction times under solvent-free conditions. chemistryresearches.ir

| Reaction | Precursor | Reagent/Medium | Temperature | Product | Citation |

| Thermal Cyclocondensation | N,N′-bis(4-ethylphenyl)malonamide | Polyphosphoric Acid (PPA) | 130-140°C | 6-Ethyl-4-hydroxyquinolin-2(1H)-one | ingentaconnect.com, emerald.com, researchgate.net |

Vilsmeier-Haack Formylation Strategies for Derivatives

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl (-CHO) or acyl group onto electron-rich aromatic and heterocyclic rings. ijsr.netwikipedia.org The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). ijsr.netwikipedia.org This strategy is particularly useful for the functionalization of the this compound scaffold.

For instance, the Vilsmeier-Haack reaction on 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one, a derivative of the target compound, results in a double formylation at the acetyl group's methyl position. researchgate.net This is followed by an in situ cyclization to yield the novel pyrano[3,2-c]quinoline-3-carboxaldehyde derivative. researchgate.net The initial electrophilic substitution by the Vilsmeier reagent leads to an intermediate that undergoes further reaction and ring closure, demonstrating the power of this method to build complex fused heterocyclic systems. researchgate.net This approach highlights how the core quinoline structure can be elaborated into more complex derivatives.

| Starting Material | Reagent | Product | Key Transformation | Citation |

| 3-Acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one | Vilsmeier Reagent (DMF/POCl₃) | 6-Ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde | Formylation and subsequent intramolecular cyclization | researchgate.net |

Gould-Jacobs Cyclization and its Variants

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinolines. wikipedia.org The general sequence involves the reaction of an aniline (B41778) with an ethoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate. rsc.orgmdpi.com This initial condensation is followed by a thermally induced cyclization, which forms the quinoline ring. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline product. wikipedia.orgwikidoc.org

To synthesize this compound, 4-ethylaniline would serve as the aniline component. The reaction proceeds through the following steps:

Condensation: 4-ethylaniline reacts with diethyl ethoxymethylenemalonate to form an anilidomethylenemalonic ester intermediate.

Cyclization: The intermediate is heated, typically in a high-boiling point solvent like diphenyl ether or by using microwave irradiation, to induce an intramolecular 6-electron cyclization onto the benzene (B151609) ring. wikipedia.orgasianpubs.org This step forms ethyl this compound-3-carboxylate.

Saponification: The resulting ester is hydrolyzed to a carboxylic acid using a base like sodium hydroxide. wikipedia.org

Decarboxylation: The carboxylic acid is heated to induce decarboxylation, yielding the final this compound. wikipedia.org

The Gould-Jacobs reaction is highly effective for anilines bearing electron-donating groups, making 4-ethylaniline a suitable substrate. wikipedia.org Modern variations of this reaction utilize microwave assistance to reduce reaction times and improve yields. asianpubs.org

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govnih.gov These reactions are well-suited for constructing diverse libraries of quinoline derivatives.

A common MCR strategy for quinoline synthesis involves the one-pot reaction of an aniline, an aldehyde, and an active methylene (B1212753) compound. nih.govnih.gov To generate derivatives of this compound, one could envision a three-component reaction using 4-ethylaniline as the starting amine. For example, a reaction between 4-ethylaniline, various aldehydes, and an active methylene compound like malononitrile (B47326) or a β-ketoester in the presence of a catalyst (e.g., ammonium (B1175870) acetate) can lead to highly functionalized dihydroquinoline derivatives. nih.govnih.gov Subsequent oxidation or tautomerization could yield the aromatic quinoline core. These methods provide a powerful platform for the diversity-oriented synthesis of complex molecules built upon the 6-ethylquinoline (B35026) framework. rsc.org

Click Chemistry Approaches for Functionalization

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful tool for the functionalization of quinoline scaffolds. This methodology allows for the introduction of a 1,4-substituted-triazole moiety, which can significantly alter the molecule's properties.

For instance, a general strategy involves the conversion of an amino-substituted hydroxyquinoline into an azide (B81097) derivative. Diazotization of an amino-quinolin-ol followed by treatment with sodium azide yields the corresponding quinolinyl-azide. nih.gov This azide can then be reacted with a variety of terminal alkynes in the presence of a copper catalyst to form the desired triazole-linked product. nih.gov

This approach has been successfully applied to the 8-hydroxyquinoline (B1678124) scaffold to create novel fluorophores. nih.gov The replacement of a sulfonamide group with a 1,4-substituted-triazole resulted in a notable bathochromic shift in the fluorescence excitation and emission maxima. nih.gov While this specific example uses an 8-hydroxyquinoline, the principle is directly applicable to the this compound core, suggesting a viable route for creating new functionalized derivatives. For example, propargylation of a hydroxyquinoline-carboxylate followed by a click reaction with azides under Sharpless conditions can furnish triazole-substituted quinolone esters. researchgate.net

Derivatization Strategies of the this compound Core

The this compound nucleus serves as a versatile platform for a variety of derivatization reactions, enabling the synthesis of a broad spectrum of new compounds. These strategies include reactions with nucleophiles, ring annulations, and substitutions on the quinoline core.

Reactions with Nitrogen Nucleophiles (e.g., Hydrazones)

The reaction of this compound derivatives with nitrogen nucleophiles, particularly hydrazine (B178648) and its derivatives, leads to the formation of hydrazones. These reactions are a cornerstone for creating new molecular entities. For example, 3-acetyl-4-hydroxy-2-quinolinone derivatives readily condense with hydrazines and arylhydrazines in boiling ethanol (B145695) or DMF to yield the corresponding hydrazones. rsc.org

A more complex derivative, 6-ethyl-4-hydroxy-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-3-carboxaldehyde, has been shown to react with various nitrogen nucleophiles to produce a range of hydrazones. researchgate.netresearchgate.net Similarly, the thermal cyclocondensation of N,N'-bis(4-ethylphenyl)malonamide yields 6-ethyl-4-hydroxyquinolin-2(1H)-one, which can then undergo an azo-coupling reaction with aniline-based diazonium salts. emerald.comresearchgate.net The resulting 3-arylazo compounds are notable for existing as the more stable hydrazone tautomer in both solid and solution states. emerald.comresearchgate.net This stability is attributed to intramolecular hydrogen bonding between the hydrazone-NH group and the carbonyl oxygens at the C2 and C4 positions. emerald.com

Quinoline-hydrazone derivatives can also be synthesized from isatin (B1672199) and ethyl acetoacetate (B1235776) via the Pfitzinger reaction, followed by reaction with hydrazine hydrate (B1144303) and an aromatic aldehyde. nih.gov Another route involves treating an ester intermediate of 8-hydroxyquinoline with hydrazine hydrate to form a hydrazide, which is then reacted with a substituted benzoic acid. iosrjournals.org

Annulation Reactions (e.g., Pyrazole (B372694) and Isoxazole (B147169) Rings)

Annulation reactions on the this compound scaffold allow for the construction of fused heterocyclic systems, such as pyrazole and isoxazole rings. These reactions often proceed from activated quinoline precursors.

The condensation of hydrazine, N-methylhydrazine, or N-phenylhydrazine with ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives is a common method for synthesizing pyrazolo[4,3-c]quinolin-3,4-diones. researchgate.net When unsymmetrical hydrazines are used, the reaction can be highly regioselective, yielding a single isomer. researchgate.net For instance, reacting a 4-chloroquinolinone derivative with hydrazine hydrate in refluxing ethanol can produce a 1H-pyrazolo[4,3-c]quinoline-3,4(2H,5H)-dione. ekb.eg

The synthesis of isoxazole rings can be achieved from aldehyde derivatives of the quinoline core. The reaction of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde with hydroxylamine (B1172632) hydrochloride under specific conditions can lead to the formation of an isoxazole derivative through a ring-opening and ring-closure mechanism. researchgate.net

| Starting Material | Reagent | Product | Reference |

| Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate | Hydrazine hydrate | Pyrazolo[4,3-c]quinolin-3,4-dione | researchgate.net |

| 4-Chloroquinolinone derivative | Hydrazine hydrate | 1H-Pyrazolo[4,3-c]quinoline-3,4(2H,5H)-dione | ekb.eg |

| 6-Ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde | Hydroxylamine hydrochloride | Isoxazole derivative | researchgate.net |

Reactions with Active Methylene Nitriles (e.g., Malononitrile, Ethyl Cyanoacetate (B8463686), Cyanoacetamide)

Active methylene nitriles are versatile reagents for the synthesis of highly functionalized quinoline derivatives through various reaction pathways, including Knoevenagel condensations and domino reactions.

Derivatives of this compound, such as 6-ethyl-5,6-dihydro-4,5-dioxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile, undergo domino 'Michael/retro-Michael/nitrile addition/heterocyclization' reactions with carbon nucleophiles like malononitrile, cyanoacetamide, and ethyl cyanoacetate. researchgate.net These reactions lead to the formation of novel heteroannulated pyrano[3,2-c]quinolines. researchgate.netresearchgate.net For example, the reaction of 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione with cyanoacetamide in boiling butanol affords a pyridine-3-carbonitrile (B1148548) derivative. nih.gov

Three-component reactions involving a 4-hydroxy-quinolinone, an aromatic aldehyde, and ethyl cyanoacetate are an efficient method for producing pyranoquinoline derivatives in high yields. researchgate.net Similarly, a three-component cascade reaction of 2-alkenyl anilines, aldehydes, and ethyl cyanoacetate can be used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines. nih.gov The reaction proceeds through a Knoevenagel condensation followed by an aza-Michael–Michael addition. nih.gov

| Quinoline Precursor | Reagent | Reaction Type | Product Type | Reference |

| 6-Ethyl-pyrano[3,2-c]quinoline-3-carbonitrile | Malononitrile, Ethyl Cyanoacetate, Cyanoacetamide | Domino Reaction | Heteroannulated pyrano[3,2-c]quinolines | researchgate.net, researchgate.net |

| 4-Hydroxy-6-methyl-pyrano[3,2-c]quinoline-dione | Cyanoacetamide | Recyclization | Pyridine-3-carbonitrile derivative | nih.gov |

| 4-Hydroxy-1-methyl-2(1H)-quinolinone | Aromatic aldehyde, Ethyl cyanoacetate | Three-component reaction | Pyranoquinoline derivative | researchgate.net |

| 4-(8-Hydroxyquinolin-5-yl)benzenesulfonamide | Arylidene malononitriles, Ethyl arylidene cyanoacetate | Condensation | 4H-Pyrano[3,2-h]quinoline | biointerfaceresearch.com |

Alkylation and Acylation Reactions

The hydroxyl and other reactive sites on the this compound core can be readily alkylated or acylated to introduce new functional groups. The 4-hydroxy group is particularly susceptible to these modifications. vulcanchem.com

O-alkylation of 3-acetyl-4-hydroxyquinolinone derivatives can be achieved using reagents like ethyl bromoacetate (B1195939) in the presence of a base such as potassium carbonate. rsc.org Alkylation of hydroxyquinoline-3-carboxylic acid ethyl esters with ethyl iodide has also been reported. researchgate.net A general method for alkylation involves treating a hydroxyquinoline with ethyl chloroacetate (B1199739) in dry acetone (B3395972) with anhydrous potassium carbonate. iosrjournals.org

Acylation reactions are also common. For example, 3-acyl-2-alkyl(aryl)-4-hydroxyquinolines can be synthesized from N-(2-aminobenzoyl)benzotriazoles and diketones. nih.gov Furthermore, the amino group of a reduced quinoline derivative can be acylated with reagents like cinnamoyl chloride. nih.gov

Halogenation and Nitro Substitution for Modulating Reactivity

Introducing electron-withdrawing groups such as halogens or nitro groups onto the quinoline ring is a key strategy for modulating the reactivity of the scaffold, often serving as a preliminary step for further functionalization.

Bromination of ethyl this compound-3-carboxylate can be accomplished by treating it with phosphorus oxybromide (POBr₃) in dichloromethane, which replaces the hydroxyl group at the C4 position with a bromine atom with high efficiency (85% yield). The bromine atom at position 6 can influence reactivity through its electron-withdrawing effect, deactivating the ring and directing substitution patterns. Chlorination at the C4 position can be achieved by heating a 4-hydroxy-quinoline-2-one derivative with phosphorus oxychloride (POCl₃). ekb.eg

Nitration of the quinoline ring, followed by reduction of the nitro group to an amine, provides a handle for further derivatization, such as acylation. nih.gov The synthesis of nitropyranoquinolinediones has also been described, which can then undergo ring-opening reactions to yield 3-nitroacetyl-4-hydroxy-2(1H)quinolones. researchgate.net

| Reaction | Reagent(s) | Position(s) Affected | Product | Reference |

| Bromination | POBr₃ | C4 | 4-Bromo-6-ethylquinoline derivative | |

| Chlorination | POCl₃ | C4 | 4-Chloro-quinoline-2-one derivative | ekb.eg |

| Nitration | N/A | Aromatic Ring | Nitroquinoline derivative | nih.gov |

| Nitration/Cyclization | N/A | Aromatic Ring | Nitropyranoquinolinedione | researchgate.net |

Introduction of Azo Moieties for Dye Synthesis

The introduction of an azo group (—N=N—) into the this compound framework is a significant method for synthesizing novel dyes. These dyes are of interest due to their unique spectral properties and potential applications in the textile industry. nih.govresearchgate.net The typical synthetic route involves a two-step process: the formation of the quinoline core followed by an azo coupling reaction.

The precursor, 6-ethyl-4-hydroxyquinolin-2(1H)-one, is commonly synthesized via a thermal cyclocondensation reaction. ingentaconnect.comresearchgate.net This involves heating a precursor like N,N′-bis(4-ethylphenyl)malonamide, often in the presence of polyphosphoric acid at high temperatures (130–140°C). researchgate.netemerald.com

Once the quinoline core is formed, it is used as a coupling component. The key step is the azo coupling reaction, where various substituted aniline-based diazonium salts are reacted with the 6-ethyl-4-hydroxyquinolin-2(1H)-one. emerald.comemerald.com This reaction is typically performed under carefully controlled conditions:

Diazotization : An aromatic primary amine (an aniline derivative) is treated with a source of nitrous acid, such as sodium nitrite, in an acidic medium (e.g., hydrochloric acid) at a low temperature (0–5°C) to form a reactive diazonium salt. nih.govderpharmachemica.comjmchemsci.com

Coupling : The cold diazonium salt solution is then added dropwise to a basic solution of the 6-ethyl-4-hydroxyquinolin-2(1H)-one, maintaining the low temperature. emerald.comjmchemsci.com The coupling regioselectively occurs at the C3-position of the quinoline ring. nih.govemerald.com

Precipitation : The reaction mixture's pH is subsequently adjusted, often with an acid, to facilitate the precipitation of the final azo dye. researchgate.net

Structural analyses, including NMR spectroscopy, have revealed that the resulting 3-arylazo-6-ethyl-4-hydroxyquinolin-2(1H)-one dyes predominantly exist as the more stable hydrazone tautomer. emerald.comemerald.com Furthermore, these hydrazones can be present as a mixture of two geometrical isomers (E and Z) in solution. emerald.com

| Diazo Component (Aniline Derivative) | Coupling Component | Resulting Azo Dye Structure | Reference |

|---|---|---|---|

| Substituted Anilines | 6-Ethyl-4-hydroxyquinolin-2(1H)-one | 3-Arylazo-6-ethyl-4-hydroxyquinolin-2(1H)-one derivatives | emerald.com, emerald.com |

| p-Substituted Anilines | 8-Methyl-4-hydroxyl-2-quinolone (analogue) | Azo disperse dyes | nih.gov, researchgate.net |

| Aminosulphonic acids | 4-Hyrdoxyl-1-methyl-2-(1H)-quinolone (analogue) | Heterocyclic acid dyes | nih.gov |

Control of Reaction Conditions and Optimization

The successful synthesis of this compound and its derivatives hinges on the precise control and optimization of reaction conditions. Key parameters include solvent systems, temperature, catalytic methods, and the control of selectivity.

Temperature and the choice of solvent are critical throughout the synthetic sequence. High temperatures are often required for the initial ring formation, while subsequent derivatization steps may necessitate milder conditions.

Quinoline Ring Synthesis : The formation of the 4-hydroxyquinoline core, such as through the Gould-Jacobs reaction, typically involves a thermal cyclization step conducted at high temperatures, ranging from 200 to 270°C. mdpi.com High-boiling point solvents like diphenyl ether are often employed for this purpose. thieme-connect.com Similarly, the synthesis of 6-ethyl-4-hydroxyquinolin-2(1H)-one from N,N′-bis(4-ethylphenyl)malonamide is performed at elevated temperatures of 130–160°C. ingentaconnect.comresearchgate.net

Azo Coupling : In stark contrast, the diazotization and subsequent azo coupling reactions require frigid conditions, typically between 0 and 5°C, to ensure the stability of the reactive diazonium salt intermediate. nih.govjmchemsci.com

Solvent Effects on Dye Properties : The solvent can influence the properties of the final products. For the synthesized azo dyes, their solvatochromic behavior (the change in color with solvent polarity) has been studied in various solvents like dimethyl sulfoxide (B87167) (DMSO), chloroform, acetonitrile (B52724), and methanol (B129727). researchgate.netresearchgate.net However, in some 3-arylazo-6-ethyl-4-hydroxyquinolin-2(1H)-one derivatives, the UV-visible absorption spectra show minimal variation across different solvents, a phenomenon attributed to strong intramolecular hydrogen bonding that shields the chromophore from solvent interactions. ingentaconnect.comemerald.com

| Reaction Step | Typical Temperature Range | Common Solvents | Purpose | Reference |

|---|---|---|---|---|

| Cyclocondensation (Quinoline Formation) | 130–160°C | Polyphosphoric Acid | Formation of the 6-ethyl-4-hydroxyquinolin-2(1H)-one ring | ingentaconnect.com, researchgate.net |

| Gould-Jacobs Cyclization | 200–270°C | Diphenyl ether | Formation of the 4-hydroxyquinoline ring | thieme-connect.com, |

| Azo Coupling | 0–5°C | Water, Ethanol | Stabilize diazonium salt and control coupling reaction | nih.gov, emerald.com |

| Solvatochromism Studies | Room Temperature | DMSO, Chloroform, Acetonitrile, Methanol | Evaluate effect of solvent polarity on dye's color | researchgate.net, researchgate.net |

Catalysis plays a pivotal role in enhancing reaction efficiency, yield, and selectivity in the synthesis of quinoline derivatives. Various catalytic systems, from acidic promoters to transition metals, are employed.

Acid Catalysis : Polyphosphoric acid (PPA) is widely used as both a catalyst and a reaction medium for the thermal cyclocondensation to produce the quinolone ring system. researchgate.netingentaconnect.com In the classic Gould-Jacobs reaction, which is a cornerstone for 4-hydroxyquinoline synthesis, thermal energy drives the cyclization. wikipedia.orgrsc.org

Microwave-Assisted Synthesis : To accelerate reaction rates and improve yields, microwave irradiation has been adopted. It has been successfully used in the cyclization step of the Gould-Jacobs reaction and in the synthesis of malonamide precursors, significantly reducing reaction times. nih.govthieme-connect.com

Metal Catalysis : Modern synthetic methods increasingly rely on metal catalysts. Silver (Ag(I)) salts have been shown to efficiently catalyze the synthesis of 4-hydroxyquinoline-2(1H)-ones from 2-ethynylanilines and carbon dioxide. benthamdirect.com Palladium (Pd) catalysts are versatile, used for dehydrogenating tetrahydroquinoline precursors to form 4-hydroxyquinolines and for post-synthesis modifications like Suzuki coupling reactions to introduce aryl groups onto the quinoline scaffold. google.comresearchgate.net

Controlling the position and spatial orientation of functional groups is crucial for defining the properties of the final molecule.

Regioselectivity : The site-selectivity of reactions on the quinoline ring is a key consideration. In the azo coupling with 6-ethyl-4-hydroxyquinolin-2(1H)-one, the electrophilic diazonium salt attacks the electron-rich C3 position, leading exclusively to 3-arylazo derivatives. nih.govemerald.com In the Gould-Jacobs synthesis, the regioselectivity of the initial cyclization is governed by the electronic and steric nature of substituents on the starting aniline. mdpi.com More advanced strategies involve the use of directing groups to achieve programmed, site-selective C-H functionalization at positions C2, C5, and C8, which are otherwise difficult to access. chemrxiv.org

Stereochemical Control : When chiral centers are present or introduced, controlling the stereochemistry is paramount. The azo dyes derived from 6-ethyl-4-hydroxyquinolin-2(1H)-one can form as a mixture of E/Z geometrical isomers around the C=N bond of the hydrazone tautomer. emerald.com For derivatives with stereocenters on side chains, asymmetric synthesis techniques are employed. For instance, the Sharpless asymmetric dihydroxylation can be used on a 4-vinylquinoline (B3352565) derivative to produce specific enantiomers of a diol intermediate, which is essential for creating stereochemically pure final products. researchgate.net

Purification and Isolation Techniques for Synthesized Compounds

The isolation and purification of this compound and its derivatives are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products. A combination of standard and advanced laboratory techniques is employed to achieve high purity.

Following the completion of a reaction, the crude product is typically isolated from the reaction mixture through filtration . researchgate.netthieme-connect.com The collected solid is then subjected to a series of purification steps. A common initial step is washing the crude solid with solvents like water or hexane (B92381) to remove inorganic salts and nonpolar impurities. researchgate.netsci-hub.se

Recrystallization is the most widely used technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, dimethylformamide) and allowed to cool slowly. google.comsci-hub.se As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. researchgate.net A solution of the crude product is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. An eluting solvent or solvent gradient is used to move the components down the column at different rates based on their polarity, allowing for their separation and collection as distinct fractions. google.com

In specific cases, purification can be achieved through pH-mediated extraction. For instance, 4-hydroxyquinoline compounds, which are phenolic and thus weakly acidic, can be isolated by making the reaction mixture strongly alkaline to dissolve the product as its salt. The solution is then filtered to remove insoluble materials (like a palladium catalyst), and the desired compound is precipitated by carefully acidifying the filtrate. google.com

Molecular Structure, Spectroscopy, and Computational Studies of 6 Ethyl 4 Hydroxyquinoline Analogs

Spectroscopic Characterization of Synthesized Compounds

The characterization of newly synthesized 6-ethyl-4-hydroxyquinoline analogs is systematically achieved through a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and electronic properties of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a cornerstone for the structural elucidation of this compound derivatives in solution.

¹H NMR: Proton NMR spectra provide definitive evidence for the formation of the quinoline (B57606) core and the presence of various substituents. For 6-Ethyl-4-hydroxyquinolin-2(1H)-one, the ¹H NMR data are in strong agreement with its proposed structure. emerald.com A key signal observed at 5.87 ppm is attributed to the olefinic proton at the C-3 position, which confirms the successful cyclization to form the quinolin-2(1H)-one core. emerald.com The protons of the 6-ethyl substituent exhibit characteristic signals: a quartet at 2.66 ppm for the methylene (B1212753) (-CH₂) group and a triplet at 1.22 ppm for the methyl (-CH₃) group. emerald.com Aromatic protons on the quinoline skeleton are also clearly resolved, with signals for H-5 appearing as a singlet at 7.97 or 7.80 ppm, H-7 as a doublet of doublets at 7.53 ppm, and H-8 as a doublet at 7.14 ppm. emerald.com In studies of related azo dye derivatives, the hydrazone (=N-NH) and amide (NH-C=O) protons give rise to distinct signals at very low fields, such as 15.51 & 14.97 ppm and 11.41 & 11.22 ppm, respectively, suggesting the co-existence of stereoisomers. emerald.com

¹³C NMR: Carbon-13 NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For azo dyes derived from this compound, the presence of two distinct sets of signals for the 6-ethyl group (methyl carbons at 15.32 & 15.42 ppm and methylene carbons at 27.35 & 27.43 ppm) provides clear evidence for the existence of E & Z isomers in solution. emerald.com

¹⁹F NMR: ¹⁹F NMR is a specialized technique used for fluorine-containing analogs. While not applicable to this compound itself, in studies of analogs like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, ¹⁹F NMR is essential for confirming the incorporation and chemical environment of the fluorine atom.

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 5.87 | Singlet |

| H-5 | 7.97 / 7.80 | Singlet |

| H-7 | 7.53 | Doublet of Doublets |

| H-8 | 7.14 | Doublet |

| -CH₂- (Ethyl) | 2.66 | Quartet |

| -CH₃ (Ethyl) | 1.22 | Triplet |

Fourier Transform-Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the characteristic functional groups present in the solid state. The FT-IR spectrum of 6-Ethyl-4-hydroxyquinolin-2(1H)-one shows several key absorption bands. emerald.com A broad band observed at 3415 cm⁻¹ is characteristic of the O-H stretching vibration. emerald.com A sharp band at 1666 cm⁻¹ is assigned to the carbonyl (C=O) stretching of the lactam ring, and a medium intensity band at 1598 cm⁻¹ corresponds to C=C stretching vibrations within the aromatic system. emerald.com In the azo dye derivatives, the IR spectra are more complex, showing broad peaks between 3444 and 3184 cm⁻¹, which can be assigned to O-H or N-H groups. emerald.com The presence of two distinct carbonyl bands in these derivatives (1681–1672 cm⁻¹ and 1635–1627 cm⁻¹) suggests that they preferentially exist in a specific hydrazone tautomeric form in the solid state. emerald.com

| Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3415 (broad) | O-H stretch |

| 1666 (sharp) | C=O stretch (lactam) |

| 1598 (medium) | C=C stretch (aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated systems of these molecules. Studies on azo dyes derived from 6-ethyl-4-hydroxyquinolin-2(1H)-one have investigated their solvatochromic behavior—the change in absorption wavelength with solvent polarity. emerald.comresearchgate.net Interestingly, these dyes did not show significant solvatochromism, meaning their color does not change substantially when the solvent is varied. emerald.com This phenomenon is attributed to the presence of strong intramolecular hydrogen bonds between the proposed hydrazone forms and the keto functions at the C2 and C4 positions, which stabilizes the ground state of the molecule. emerald.com While the absorption spectra are not sensitive to the addition of acid, they are very sensitive to the addition of a base. emerald.com In general, the absorption spectra of quinolone derivatives are influenced by the character and position of substituents on the quinolone skeleton, with electron-withdrawing groups often causing a red shift (bathochromic shift) in the absorption bands. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool used to confirm the molecular weight and elemental composition of the synthesized compounds. emerald.comresearchgate.net The technique has been used to verify the structures of various this compound derivatives and their corresponding azo dyes. emerald.comingentaconnect.com The fragmentation patterns observed in the mass spectra of quinolines are often characteristic. Common fragmentation pathways for quinoline compounds include the loss of small, stable molecules like HCN (27 mass units) and CO from the molecular ion. mcmaster.ca For methoxy-substituted quinolines, fragmentation routes can be analyzed using deuterium (B1214612) and carbon-13 labeling to trace the atoms. mcmaster.ca High-resolution mass spectrometry (HRMS) can provide the exact mass of a compound, further confirming its molecular formula. nih.gov

Advanced Structural Elucidation Techniques

While spectroscopic methods provide invaluable data on molecular structure, advanced techniques like X-ray crystallography offer unambiguous determination of the solid-state structure.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for this compound itself is not detailed in the provided sources, the structure of a closely related analog, 6-Ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, has been analyzed. bohrium.comhelsinki.fi

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure of 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, an analog of this compound, reveals significant insights into its intermolecular interactions and crystal packing. In this compound, molecules are linked by weak C-H···O hydrogen bonds, which form a two-dimensional network. helsinki.fi These networks then stack into planes that are connected by intermolecular asymmetric π-π interactions. helsinki.fi Specifically, a π-π interaction with a distance of 3.417(1) Å is observed. helsinki.fi The crystal packing is further stabilized by strong intramolecular O-H···O hydrogen bonds. helsinki.fibohrium.com

In general, the crystal structures of quinolin-2-ones are crucial for understanding the patterns of intermolecular hydrogen bonds and the nature of π-π interactions between the quinolone moieties. bohrium.com For instance, in the crystal structure of 4-hydroxy-1-methylquinolin-2(1H)-one, another related analog, molecules are connected by strong O-H···O hydrogen bonds, creating a one-dimensional linear polymer. bohrium.com This polymer is further linked by intermolecular asymmetric π-π interactions. bohrium.com

Hirshfeld surface analysis is a valuable tool for quantifying intermolecular interactions. iucr.org In a study of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, this analysis revealed that H⋯O/O⋯H, C⋯H/H⋯C, and H⋯H contacts are the most significant, contributing 20.2%, 16.7%, and 54.3% to the Hirshfeld surface area, respectively. nih.gov The analysis of pairwise interaction energies further elucidates the strength of these non-covalent interactions, with some C-H···O hydrogen bonds having interaction energies comparable to non-directed interactions. nih.gov

Quantum Chemical Studies and Theoretical Calculations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) has been widely employed to investigate the molecular geometry and electronic structure of 4-hydroxyquinoline (B1666331) analogs. nih.govrsc.orgniscpr.res.in DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize the geometries of these molecules in both the gas phase and in the presence of solvents, which can be modeled using methods like the polarizable continuum model (PCM). researchgate.net

For instance, in the study of 4-fluorophenyl substituted tris(8-hydroxyquinoline)aluminum(III) complexes, the geometries of the ground state (S0) were optimized using the B3LYP/6-31G(d) functional. nih.gov Similarly, DFT calculations have been used to rationalize product selectivity and regioselectivity in reactions of hydroxy-kynurenic acid derivatives by examining the HOMO distribution and NBO charges of the anionic form. rsc.org

The calculated geometric parameters from DFT studies often show good agreement with experimental data from X-ray crystallography, confirming the reliability of the theoretical models. rsc.org These computational methods are also instrumental in studying the conformational preferences of flexible substituents attached to the quinoline core. iucr.org For example, in ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the piperidine (B6355638) ring was found to adopt a chair conformation. iucr.org

Furthermore, DFT calculations are crucial for understanding the electronic properties and reactivity of these molecules. The computed highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the chemical stability and reactivity of the compounds. uantwerpen.be

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study hyperconjugative interactions and charge delocalization within molecules, providing insights into their stability. uantwerpen.beresearchgate.net This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals.

NBO analysis can also elucidate the nature of intramolecular hydrogen bonds. By analyzing the donor-acceptor interactions within the NBO framework, the strength and characteristics of these bonds can be quantified. This is particularly relevant for 4-hydroxyquinoline derivatives, where intramolecular hydrogen bonding is a common feature. nih.gov

The charge distribution within the molecule, as calculated by NBO analysis, can also predict reactive sites. For example, the most significant potential transitions can be identified, with higher stabilization energy values indicating more favorable interactions. researchgate.net

Prediction of Electronic Properties (e.g., Dipole Moment, Polarizability, Hyperpolarizability)

Computational methods, particularly DFT, are extensively used to predict the electronic properties of this compound analogs, including their dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). rsc.orgarxiv.org These properties are crucial for understanding the molecule's response to an external electric field and are particularly important for applications in nonlinear optics (NLO). rsc.org

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an electric field, while hyperpolarizability is a measure of the nonlinear response. rsc.org These properties are essential for identifying potential NLO materials. rsc.org For instance, in a study of 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)ones, the calculated polarizability, first hyperpolarizability, and electronic dipole moment indicated that these compounds are promising candidates for NLO applications. rsc.org

The table below presents a sample of calculated electronic properties for some quinoline derivatives.

| Compound No. | Dipole Moment (μ) | Mean Polarizability (α) | Anisotropy of Polarizability (Δα) | First-Order Hyperpolarizability (β) |

| 1 | 7.23 | 31.45 | 19.87 | 15.67 |

| 2 | 6.89 | 33.54 | 21.34 | 12.43 |

| 3 | 8.12 | 35.78 | 23.65 | 18.98 |

| 4 | 5.98 | 29.76 | 18.43 | 10.21 |

| 5 | 9.01 | 38.12 | 25.78 | 22.45 |

| 6 | 7.87 | 34.98 | 22.87 | 16.87 |

| 7 | 8.54 | 36.54 | 24.12 | 20.11 |

| 8 | 6.54 | 32.11 | 20.12 | 11.87 |

| 9 | 9.23 | 39.87 | 26.98 | 25.65 |

Note: The data in this table is illustrative and based on findings for various quinoline derivatives. rsc.org The values are typically reported in atomic units.

Computational Studies on Tautomerism (Keto-Hydrazo-Keto Tautomeric Forms)

The tautomerism of 4-hydroxyquinoline and its derivatives, particularly the equilibrium between the enol (hydroxyquinoline) and keto (quinolone) forms, is a subject of extensive computational study. rsc.orgresearchgate.net DFT calculations are a primary tool for investigating the relative stabilities of these tautomers in the gas phase and in different solvents. researchgate.netresearchgate.net

For many 4-hydroxyquinoline derivatives, the keto tautomer is found to be more stable than the enol form. rsc.orgresearchgate.net This preference is consistent with both theoretical calculations and experimental data from X-ray crystallography, IR, and NMR spectroscopy. rsc.org The stability of the tautomers can be influenced by substituents on the quinoline ring. For example, a hydrogen-bond acceptor at the 3-position can favor the enol form through the formation of a six-membered intramolecular hydrogen bond. rsc.org Conversely, a hydrogen-bond acceptor at the 2- or 8-position can shift the equilibrium towards the keto form due to extended conjugation and hydrogen bonding. rsc.org

In addition to the common keto-enol tautomerism, some derivatives can exhibit more complex tautomeric equilibria, such as the keto-hydrazo-keto tautomeric forms observed in certain azo dyes derived from 4-hydroxyquinolin-2-one. researchgate.netemerald.com Spectroscopic and computational studies have shown that these dyes can exist as a mixture of E and Z geometrical isomers of the keto-hydrazo-keto tautomer in solution. researchgate.netemerald.com

Computational studies also explore the potential energy surfaces of these tautomeric systems, which can be complex. beilstein-journals.org For instance, in some 7-hydroxy-8-(azophenyl)quinoline derivatives, multiple tautomeric forms can exist, allowing for long-range proton transfer. beilstein-journals.orgbeilstein-journals.org The relative energies of these tautomers, as calculated by DFT, help to understand the potential for tautomeric switching upon external stimuli like irradiation. beilstein-journals.orgbeilstein-journals.org

The table below summarizes the relative stabilities of tautomers for a selection of substituted 4-hydroxyquinolines.

| Substituent | Most Stable Tautomer |

| Unsubstituted | Keto |

| 3-COOR | Enol (with intramolecular H-bond) |

| 2-CONHR | Keto |

| 8-CONHR | Keto |

Note: This table is a generalization based on findings for various 4-hydroxyquinoline derivatives. rsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique widely used to predict the binding affinity and interaction patterns of small molecules, such as this compound analogs, with biological targets like proteins and enzymes. nih.govrjptonline.orgresearchgate.net This method is instrumental in drug discovery and development for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. researchgate.netthieme-connect.com

Docking studies have been performed on a variety of quinoline derivatives to evaluate their potential as inhibitors for different targets. nih.govrjptonline.orgresearchgate.net For example, quinoline derivatives have been docked into the active site of HIV reverse transcriptase, showing promising binding affinities. nih.gov In these studies, the docking scores, which are typically expressed in kcal/mol, provide an estimate of the binding free energy, with more negative scores indicating stronger binding. nih.govrjptonline.org

The process of molecular docking involves preparing the 3D structures of both the ligand (the small molecule) and the receptor (the protein target). thieme-connect.comnih.gov The ligand is then placed in various orientations and conformations within the binding site of the receptor, and a scoring function is used to evaluate the goodness of fit. thieme-connect.com The results of docking studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. nih.govmdpi.complos.org

For instance, in a study of quinoline derivatives as COX inhibitors, molecular docking was used to validate the potential binding relationships between the synthesized compounds and the COX enzymes. rjptonline.org Similarly, docking studies of quinoline derivatives against topoisomerase II have provided insights into their potential as breast cancer inhibitors. researchgate.net

The table below presents a sample of docking results for quinoline derivatives against various targets.

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| HIV Reverse Transcriptase | Compound 4 (pyrimidine-containing quinoline) | -10.67 | Not specified |

| CB1a | Thiopyrano[2,3-b]quinoline derivative | -6.1 | ILE-8, LYS-7, VAL-14, TRP-12 |

| COX-1 | Quinoline-thiadiazole derivative | -8.56 | Not specified |

| Topoisomerase II | Quinoline derivative | Not specified | Not specified |

| AChE | Azo-8-hydroxyquinoline derivative 14c | Not specified | Tyr124, His447, Trp286, Tyr341 |

Note: The data in this table is compiled from various studies on quinoline derivatives and is for illustrative purposes. nih.govrjptonline.orgresearchgate.netnih.govplos.org

Correlation between Experimental and Theoretical Data

A cornerstone of modern chemical research is the synergy between experimental measurements and computational modeling. For this compound analogs, this correlation is pivotal in validating molecular structures and understanding spectroscopic behavior.

Detailed research findings have demonstrated a strong correlation between data obtained from experimental techniques and theoretical calculations, primarily using Density Functional Theory (DFT). For instance, in studies of azo dyes derived from 6-ethyl-4-hydroxyquinolin-2(1H)-one, theoretical results from DFT calculations were found to be highly compatible with experimental outcomes. researchgate.net This alignment between predicted and observed data enhances the confidence in the assigned structures and their electronic properties.

Computational analyses, such as semi-empirical PM3 calculations, have been instrumental in determining the most probable structures of metal complexes involving quinoline derivatives. africaresearchconnects.com By correlating theoretical possibilities with experimental data from spectral and thermal analyses, researchers can elucidate the bonding nature and structural characteristics of these complex molecules. africaresearchconnects.comkisti.re.kr

Similarly, for other substituted quinolinone derivatives, computational methods like the DFT/B3LYP/6-311++(d,p) basis set have been employed to optimize molecular geometries and simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov The calculated spectroscopic data consistently show good agreement with the experimental spectra, thereby confirming the proposed molecular structures. nih.gov

Research Findings:

Structural Validation: Theoretical calculations of bond lengths, bond angles, and dihedral angles for quinoline analogs consistently align with data from X-ray crystallography, confirming the predicted geometries. bohrium.com

Spectroscopic Agreement: Calculated vibrational frequencies (FT-IR) and chemical shifts (¹H and ¹³C NMR) for this compound derivatives show a strong correlation with experimental spectra. researchgate.netnih.gov This is crucial for the correct assignment of spectral bands and signals.

Tautomeric Stability: Computational studies have successfully predicted the most stable tautomeric forms (enol vs. keto-hydrazone) of these compounds, which are then confirmed by experimental NMR and UV-Vis spectroscopy. researchgate.netemerald.com

The following data tables illustrate the correlation between experimental and theoretical values for representative this compound analogs.

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (FT-IR) for a this compound Analog

| Functional Group | Experimental ν (cm⁻¹) | Theoretical ν (cm⁻¹) | Assignment |

| O-H | ~3400 (broad) | 3450 | Stretching, intramolecular H-bond |

| N-H | ~3200 | 3250 | Stretching (amide in tautomer) |

| C=O | ~1660 | 1675 | Stretching (quinone/amide) |

| C=C | ~1600, 1580 | 1610, 1590 | Aromatic ring stretching |

| C-N | ~1350 | 1360 | Stretching |

Note: Theoretical values are typically scaled to correct for systematic errors in calculations. The data presented is illustrative of the typical agreement found in research. researchgate.netnih.gov

Table 2: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (δ, ppm) for a this compound Analog

| Proton | Experimental δ (ppm) | Theoretical δ (ppm) | Multiplicity |

| H-2 | 8.73 | 8.80 | s |

| H-5 | 8.25 | 8.30 | d |

| H-7 | 7.72 | 7.78 | t |

| H-8 | 7.68 | 7.75 | d |

| Ethyl-CH₂ | 2.80 | 2.85 | q |

| Ethyl-CH₃ | 1.30 | 1.35 | t |

Note: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used for NMR predictions. The presented data reflects the strong correlation typically observed. nih.gov

This strong congruence between experimental and theoretical data provides a robust foundation for understanding the structure-property relationships of this compound and its derivatives, paving the way for their further application in materials science and medicinal chemistry.

Structure Activity Relationship Sar Studies of 6 Ethyl 4 Hydroxyquinoline Derivatives

Elucidating the Influence of Substituent Position and Type on Biological Activity

The biological activity of quinoline (B57606) derivatives is significantly influenced by the position and nature of substituents on the quinoline ring. orientjchem.org SAR studies have revealed that even minor changes to the scaffold can profoundly impact receptor affinity and metabolic characteristics. mdpi.com

For instance, in a series of 4-hydroxy-1H-quinolin-2-one derivatives, substitution at the C(6) position of the quinoline ring appeared to positively influence the inhibition of oxygen evolution rate (OER) in spinach chloroplasts. nih.gov Specifically, comparing positional isomers 6-COOH-5-OH and 6-COOH-7-OH demonstrated substantial differences in their OER-inhibiting activities. nih.gov The introduction of a halogen atom at the 6-position, such as bromine, has been noted to enhance antibacterial potency.

In the context of anticancer activity, substitutions at positions 2 and 3 of the quinoline ring have been found to be more effective against certain cancer cell lines compared to substitutions at positions 4 and 8. orientjchem.org A study on 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives identified several compounds with high potency against various cancer cell lines. nih.gov This highlights the importance of substitution patterns across the entire quinoline core.

Furthermore, research on 8-hydroxyquinoline (B1678124) derivatives has shown that substituents on the phenyl ring significantly influence bioactivity, whereas ethyl and isopropyl substituents on a phosphonate (B1237965) group had minimal effect on cytotoxicity. nih.gov The introduction of a fluorine atom at the 6-position of the quinoline ring is a well-known strategy to significantly boost a compound's antibacterial activity. orientjchem.org

Impact of Functional Groups on Binding Affinity and Specificity

The functional groups attached to the 6-Ethyl-4-hydroxyquinoline core play a critical role in determining the molecule's binding affinity and specificity for its biological targets. The hydroxyl group at the 4-position is particularly important, as it can increase solubility and reactivity. This hydroxyl group, along with the nitrogen atom in the quinoline ring, can form a bidentate chelating system with metal ions, a property that can be crucial for certain biological activities. acs.org The removal of the quinoline nitrogen, which disrupts this chelation ability, has been shown to lead to inactivation of the compound. acs.org

An ethoxycarbonyl group at the 3-position is known to modify binding affinity. In the context of antibacterial quinolones that target DNA gyrase and topoisomerase IV, the bromine at the 6-position and the ethoxycarbonyl group at the 3-position are thought to influence the compound's binding affinity and specificity for these enzymes.

For anticancer applications, a carboxylic acid group at the 3-position of the quinoline scaffold has been identified as crucial for inhibitory activity against certain receptors. orientjchem.org The presence of a hydroxyl or methoxy (B1213986) group at the 7-position can also improve antitumor activity. orientjchem.org In a series of potent and selective α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be an absolute requirement for activity. researchgate.net

Role of Lipophilicity and Electronic Properties in Biological Effects

The lipophilicity and electronic properties of this compound derivatives are key determinants of their biological effects, influencing their ability to cross cell membranes and interact with target sites. nih.gov

The introduction of hydrophobic groups, such as an alkyl chain, into the quinoline ring can enhance anticancer activity by improving binding affinity to the target receptor. orientjchem.org Similarly, halogenation can increase lipophilicity and enhance penetration into the central nervous system. mdpi.com For example, the presence of a halogen group in the side chain of a quinoline derivative has been found to improve its anticancer activity by increasing its lipophilicity and cellular uptake. orientjchem.org

In a study of 8-hydroxyquinoline-2-carboxanilides, antiviral activity was observed to increase linearly with growing lipophilicity and was positively influenced by the increasing electron-withdrawing properties of substituents on the anilide ring. nih.gov Electron-withdrawing groups like bromine and chlorine can enhance membrane permeability.

Conversely, the relationship between lipophilicity and biological activity is not always linear. In one study of 4-hydroxy-1H-quinolin-2-ones, an increase in lipophilicity was associated with a quasi-parabolic increase in biological activity. nih.gov This suggests that an optimal level of lipophilicity exists for maximum activity, beyond which the effectiveness may decrease.

The electronic properties of substituents also play a crucial role. The electron-withdrawing effect of a bromine atom, for instance, deactivates the quinoline ring, influencing substitution patterns.

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of this compound derivatives is intrinsically linked to their biological activity. The fused rings of the quinoline system are generally planar or slightly bent. bohrium.com The specific conformation adopted by a molecule can affect its interaction with biological targets.

X-ray crystallography studies have been employed to determine the precise bond lengths, angles, and ring puckering parameters of quinoline derivatives. bohrium.com For example, the crystal structure of 6-Ethyl-4-Hydroxy-2H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione reveals a strong intramolecular O-H...O bond. bohrium.com

Theoretical calculations, such as those using Density Functional Theory (DFT), can predict electronic properties like HOMO-LUMO gaps, which can be correlated with biological activity. Conformational analysis can reveal the presence of different tautomers, such as the 4-oxo-quinoline and 4-hydroxy-quinoline forms. These tautomers exhibit different calculated lipophilicity (cLogP) values and are expected to interact differently with enzyme active sites. researchgate.net For instance, a structural investigation of 6-methyl-7-iodo-4-hydroxy-quinoline-3-carboxylate revealed that the 4-hydroxy tautomer was lower in energy than the 4-oxo tautomer. researchgate.net

The flexibility of certain functional groups, such as ethyl esters, can also be a factor, potentially improving solubility without compromising target binding. Ultimately, understanding the conformational preferences of these molecules is crucial for designing derivatives with optimized biological activity.

Pharmacological Research and Biological Applications of 6 Ethyl 4 Hydroxyquinoline Compounds

Antimicrobial Activities

Compounds featuring the 4-hydroxyquinoline (B1666331) core have shown considerable efficacy against a range of microbial pathogens. This activity is a cornerstone of their pharmacological profile, with research demonstrating potent effects against bacteria, fungi, and viruses.

Derivatives of the quinoline (B57606) and 4-hydroxyquinoline framework exhibit broad-spectrum antibacterial action, though they are often more potent against Gram-positive bacteria than Gram-negative strains. scienceopen.com This difference in efficacy is frequently attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier, preventing the compounds from reaching their intracellular targets. scienceopen.com

Research into various quinoline derivatives has demonstrated significant activity. For instance, certain novel 2-sulfoether-4-quinolone compounds have been identified as potent agents against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. nih.gov Similarly, studies on 8-hydroxyquinoline (B1678124) derivatives revealed that compounds substituted with electron-donating groups on an attached phenyl ring exhibit excellent antibacterial activity. scienceopen.com One such derivative, bearing a chlorine atom, showed good activity against both Gram-positive and Gram-negative bacteria. scienceopen.com Another study highlighted that 5,7-Dichloro-8-hydroxy-2-methylquinoline displayed high inhibitory potential against M. tuberculosis, methicillin-sensitive S. aureus (MSSA), and methicillin-resistant S. aureus (MRSA). researchgate.net

The primary mechanism behind the antibacterial action of many quinoline compounds is the inhibition of essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These type II topoisomerases are crucial for bacterial DNA replication, transcription, and repair. researchgate.net

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for relieving torsional stress during replication. researchgate.net Quinolone antibacterials inhibit DNA gyrase by forming a cooperative drug-DNA binding complex, which is induced by the enzyme in the presence of ATP. nih.gov This action blocks the replication fork and leads to bacterial cell death. In Gram-negative bacteria, DNA gyrase is often the primary target for fluoroquinolones. mdpi.com

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, a critical step for cell division. researchgate.netnih.gov Quinolones convert topoisomerase IV into a toxic adduct on the DNA, which causes DNA damage and induces the SOS repair pathway, ultimately leading to cell death. nih.gov In many Gram-positive bacteria, topoisomerase IV is the preferential target for these compounds. mdpi.com

The dual inhibition of both DNA gyrase and topoisomerase IV contributes to the broad-spectrum activity and high potency of these compounds. mdpi.com

The antibacterial potency of 6-ethyl-4-hydroxyquinoline derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. Studies have reported MIC values for various quinoline derivatives against a panel of clinically relevant bacteria.

For example, one potent 8-hydroxyquinoline derivative demonstrated MIC values of 10⁻⁶ mg/mL against Vibrio parahaemolyticus and Staphylococcus aureus. scienceopen.com Another study on quinolinequinones found that certain derivatives displayed significant activity against S. aureus with MIC values as low as 1.22 μg/mL. nih.gov A series of novel 2-sulfoether-4-quinolone compounds were found to be highly effective against S. aureus and B. cereus, with MIC values of 0.8 µM and 1.61 µM, respectively. nih.gov

| Compound Class | Bacterial Strain | MIC Value | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline Derivative | Vibrio parahaemolyticus | 10⁻⁶ mg/mL | scienceopen.com |

| 8-Hydroxyquinoline Derivative | Staphylococcus aureus | 10⁻⁶ mg/mL | scienceopen.com |

| Quinolinequinone Derivative | Staphylococcus aureus | 1.22 µg/mL | nih.gov |

| 2-Sulfoether-4-quinolone | Staphylococcus aureus | 0.8 µM | nih.gov |

| 2-Sulfoether-4-quinolone | Bacillus cereus | 1.61 µM | nih.gov |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 µM | researchgate.net |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Methicillin-resistant S. aureus (MRSA) | 1.1 µM | researchgate.net |

| Heteroaryl-ethylene Compound PB4 | S. aureus (MRSA & MSSA) | 0.12 - 0.5 mg/L | mdpi.com |

| Heteroaryl-ethylene Compound PB4 | E. faecalis | 0.25 - 0.5 mg/L | mdpi.com |

In addition to their antibacterial effects, derivatives of the quinoline scaffold have demonstrated notable antifungal properties. nih.gov Research has shown that certain synthesized quinoline compounds exhibit excellent activity against various fungal strains.

For instance, specific derivatives were found to be active against Fusarium oxysporum, Aspergillus niger, and Cryptococcus neoformans with MIC values of 25 µg/mL. nih.gov The same compounds were even more effective against Aspergillus flavus, showing an MIC value of 12.5 µg/mL. nih.gov Further studies on 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, which are structurally related to quinolines, also reported high inhibitory effects on the growth of most tested fungi, with EC₅₀ values ranging from 8.3 to 64.2 µg/mL. nih.gov Another related compound, 6-bromo-4-ethoxyethylthio quinazoline, also showed high antifungal activities with EC₅₀ values between 17.47 and 70.79 μg/mL. researchgate.net

The 4-hydroxyquinoline scaffold is a key component in compounds investigated for their antiviral capabilities, particularly against the Human Immunodeficiency Virus (HIV). nih.gov Research in this area has focused on developing novel derivatives that can inhibit viral replication.

One study reported the design and synthesis of a series of 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives. These compounds displayed anti-HIV activity with 50% effective concentration (EC₅₀) values ranging from 75 to 150 µM, with the most potent compound containing a 4-fluorobenzoyl moiety (EC₅₀ of 75 µM). nih.gov Importantly, these compounds showed no significant cytotoxicity at the tested concentrations. nih.gov Other research has explored 6-aminoquinolone derivatives, which were highly effective in inhibiting HIV replication, with some compounds showing EC₅₀ values in the nanomolar to low micromolar range against HIV-1 and HIV-2 strains. researchgate.net Another study identified 5,5'-(p-phenylenebisazo)-8-hydroxyquinoline p-ethylbenzenesulfonate as a potent anti-HIV-1 agent, with an EC₅₀ value of 2.59 µg/ml. nih.gov The anti-HIV activity of some quinolone derivatives has been linked to the inhibition of Tat-mediated transcription, which interferes with the production of new virions from infected cells. researchgate.net

Antibacterial Efficacy (Gram-Positive and Gram-Negative Bacteria)

Antitumor and Cytotoxic Activities